molecular formula C10H12FN B13053111 (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine

Cat. No.: B13053111
M. Wt: 165.21 g/mol
InChI Key: SOLNTMCIYSXTOI-JTQLQIEISA-N
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Description

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable amine precursor.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce saturated amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular docking, binding assays, and functional assays.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Fluorophenyl)prop-2-enylamine
  • (1S)-1-(4-Methylphenyl)prop-2-enylamine
  • (1S)-1-(2-Fluoro-4-chlorophenyl)prop-2-enylamine

Uniqueness

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

SOLNTMCIYSXTOI-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C=C)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C=C)N)F

Origin of Product

United States

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